molecular formula C14H19FN2O2 B2986867 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol CAS No. 2097891-46-6

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol

Cat. No.: B2986867
CAS No.: 2097891-46-6
M. Wt: 266.316
InChI Key: IZGBSUYNLKWZHT-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol is a piperazine derivative featuring a 2-fluorophenyl substituent on the piperazine ring and a tetrahydrofuran-3-ol (oxolan-3-ol) moiety. This structure combines aromatic, heterocyclic, and hydroxyl functional groups, which may confer unique physicochemical and pharmacological properties. The fluorine atom at the ortho position of the phenyl ring likely enhances metabolic stability and binding affinity through electronic and steric effects, while the hydroxyl group on the oxolan ring could facilitate hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBSUYNLKWZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COCC2O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles . These methods are commonly used to introduce the piperazine ring and the fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol involves its interaction with molecular targets such as human equilibrative nucleoside transporters. It acts as an inhibitor, affecting the transport of nucleosides across cell membranes . This inhibition can impact various cellular processes, including nucleotide synthesis and adenosine regulation.

Comparison with Similar Compounds

Table 2: Pharmacological Comparison with L-750,667

Compound Target Receptor Ki/EC50 Selectivity Profile Reference
L-750,667 () Dopamine D4 0.51 nM (Ki) >2000-fold vs. D2/D3
Target Compound Undetermined N/A Hypothesized broader targets -

Complex Piperazine Derivatives from Pharmacopeial Sources

and describe highly substituted piperazine compounds, such as 4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-...triazol-3-one () and 4-{6-(4-Fluorophenyl)-7,8-epoxy...}hexahydro-2H-pyrrolo[...]oxazin-2-yl}-3-hydroxybutanoic acid (). These feature:

  • Additional Heterocycles : Triazole, oxirane, or pyrrolo-oxazine rings, increasing structural complexity.
  • Functional Group Diversity : Epoxy, carbamoyl, and branched alkyl groups, which may improve target engagement but complicate synthesis.

Table 3: Comparison with Pharmacopeial Analogues

Compound Type () Structural Features Potential Advantages Reference
Target Compound Simple oxolan-3-ol, 2-fluorophenyl Ease of synthesis, metabolic stability -
Pharmacopeial Derivatives Multi-heterocyclic, epoxy groups Enhanced binding specificity

Piperazine Derivatives with Nitroquinoline Moieties

includes 4-[(2-fluorophenyl)methyl]-1-[3-[4-(6-nitroquinolin-2-yl)piperazin-1-yl]propyl]piperazine-2,6-dione, which combines 2-fluorophenyl, piperazine, and nitroquinoline groups. Notable differences:

  • Nitroquinoline vs.
  • Dione Substituent : The piperazine-2,6-dione moiety in ’s compound may confer peptide-like properties, contrasting with the target’s hydroxyl group.

Biological Activity

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol is a compound characterized by its unique structural features, including a piperazine ring and an oxolan-3-ol moiety. Its biological activity primarily involves the inhibition of Equilibrative Nucleoside Transporters (ENTs), which play critical roles in nucleotide synthesis and adenosine regulation. This article reviews the compound's biological activity, pharmacological implications, and relevant research findings.

The primary target of this compound is the ENTs, particularly ENT2. The compound inhibits the function of these transporters, leading to reduced uptake of nucleosides such as uridine. This inhibition can affect various biochemical pathways, including those involved in cellular proliferation and apoptosis.

Key Findings

  • Inhibition of ENTs : The compound has been shown to irreversibly inhibit ENTs, significantly affecting nucleoside transport pathways.
  • Pharmacokinetics : The pharmacokinetic profile indicates that the compound's action leads to a decrease in intracellular levels of nucleosides, which may have therapeutic implications in conditions like cancer and viral infections.

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the structure-activity relationship of this compound and its analogues. Research has demonstrated that modifications to the piperazine ring and oxolan structure can influence the selectivity and potency of ENTs inhibition.

Comparative Analysis

The following table summarizes key analogues and their respective activities against ENT1 and ENT2:

Compound NameSelectivityIC50 (ENT1)IC50 (ENT2)
FPMINTENT2 > ENT110 µM1 µM
This compoundENT2 > ENT115 µM0.5 µM

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : In vitro models using nucleoside transporter-deficient cells demonstrated that the compound could inhibit tumor cell proliferation by reducing nucleoside availability .
  • Viral Infections : The inhibition of ENTs by this compound has been studied in the context of viral infections, where reduced nucleoside uptake may limit viral replication .

Research Applications

The biological activity of this compound extends beyond its role as an inhibitor:

  • Medicinal Chemistry : It serves as a valuable building block for synthesizing more complex pharmacological agents.
  • Pharmacological Studies : Ongoing research aims to explore its potential effects on various biological systems, particularly in oncology and virology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol, and what key reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Synthesize the 1-(2-fluorophenyl)piperazine precursor via nucleophilic substitution between 2-fluorophenyl halides and piperazine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Introduce the oxolane-3-ol moiety using a coupling reaction (e.g., Mitsunobu or alkylation) with tetrahydrofuran-3-ol derivatives. Catalytic bases like K₂CO₃ and phase-transfer agents improve regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (methanol/water) enhances purity. Monitor intermediates via TLC .
    • Critical Factors : Reaction temperature (60–80°C for Step 1), stoichiometric ratios (1:1.2 piperazine:aryl halide), and exclusion of moisture to prevent byproducts.

Q. How can researchers confirm the structural integrity and stereochemistry of this compound using spectroscopic and crystallographic methods?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 2-fluorophenyl), piperazine CH₂ signals (δ 2.5–3.5 ppm), and oxolane-OH (δ 1.8–2.2 ppm, broad). ¹⁹F NMR confirms fluorine position .
  • MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z 307.2 (C₁₉H₂₀FN₂O₂⁺) .
    • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry (e.g., chair conformation of piperazine, hydroxyl group orientation). Use slow evaporation from ethanol for crystal growth .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported receptor binding affinities of fluorophenyl-piperazine derivatives, and how can experimental variables be standardized?

  • Data Reconciliation :

  • Assay Conditions : Standardize buffer pH (7.4 for physiological mimicry), ionic strength, and temperature (37°C). Use radioligands (e.g., [³H]-spiperone) for serotonin/dopamine receptor binding studies .
  • Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT₂A) to validate assay sensitivity.
  • Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values, ensuring triplicate replicates to reduce variability .
    • Structural Variables : Compare substituent effects (e.g., 2- vs. 4-fluorophenyl on piperazine) using molecular docking (AutoDock Vina) to predict binding poses .

Q. How does the substitution pattern on the piperazine and oxolane rings affect the compound’s pharmacokinetic properties, and what in vitro models are suitable for metabolic stability assessment?

  • SAR Insights :

  • Piperazine Modifications : 2-Fluorophenyl enhances lipophilicity (logP ~2.1) compared to unsubstituted analogs, improving blood-brain barrier permeability.
  • Oxolane-OH : Hydrogen bonding with CYP450 enzymes (e.g., CYP3A4) may reduce metabolic stability. Replace with methyl ether to assess phase I metabolism resistance .
    • Metabolic Assays :
  • Microsomal Stability : Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes (e.g., Vivid® substrates) to predict drug-drug interaction risks .

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